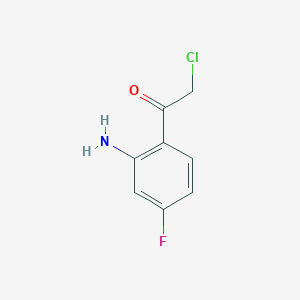
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to an ethanone backbone. Its unique structure makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one typically involves the reaction of 2-bromo-4’-fluoroacetophenone with hexamethylenetetramine (HMTA) in chloroform at room temperature for 16 hours. This is followed by treatment with hydrochloric acid in ethanol and water at room temperature for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is relevant in cancer therapy.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in the relaxation of chromatin structure and activation of gene transcription . The compound selectively targets class I HDAC enzymes, including HDAC1, HDAC2, and HDAC3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Another HDAC inhibitor with a similar fluorine substitution.
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: A related compound with similar structural features.
Uniqueness
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit HDAC enzymes makes it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
68438-32-4 |
|---|---|
Formule moléculaire |
C8H7ClFNO |
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
1-(2-amino-4-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 |
Clé InChI |
YXSDQKCCWFHABG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



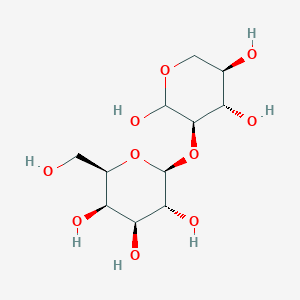
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
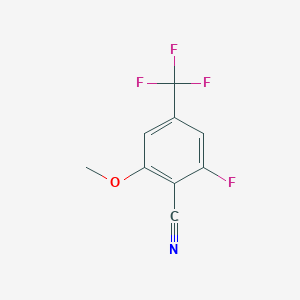

![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
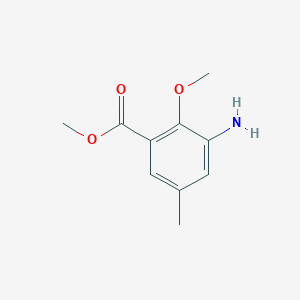

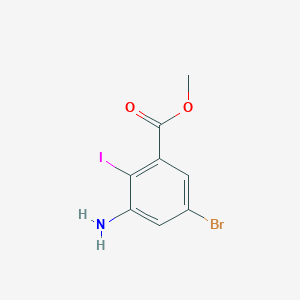
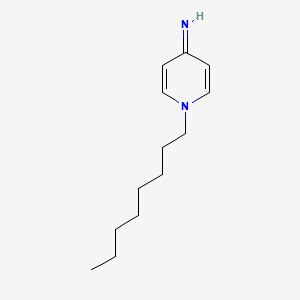
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)

![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
